molecular formula C7H9ClN2 B15218588 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

カタログ番号: B15218588
分子量: 156.61 g/mol
InChIキー: OPJWGFBXFMSIDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyrazine scaffold with a chlorine substituent at position 4. Its synthesis often involves enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts, achieving up to 95% enantiomeric excess (ee) . Alternative methods include multicomponent reactions, such as the Ugi-azide process, which enables modular functionalization at positions 1 and 5 . The chlorine substituent enhances electrophilicity and influences regioselectivity in subsequent reactions, such as acetylation or nucleophilic substitutions .

特性

分子式

C7H9ClN2

分子量

156.61 g/mol

IUPAC名

6-chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H9ClN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2

InChIキー

OPJWGFBXFMSIDW-UHFFFAOYSA-N

正規SMILES

C1CN2C(=CC=C2Cl)CN1

製品の起源

United States

類似化合物との比較

Structural and Functional Variations

Key structural analogs differ in substituent positions, fused ring systems, and saturation levels, leading to distinct physicochemical and biological properties.

Compound Key Structural Features Synthetic Method Biological/Functional Relevance References
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Chlorine at position 6; partially saturated pyrrolopyrazine Enantioselective hydrogenation; Ugi-azide reaction Intermediate for pharmaceuticals and agrochemicals
Ranirestat (AS-3201) Spirosuccinimide-fused tetrahydropyrrolopyrazine; 4-bromo-2-fluorobenzyl group Multistep synthesis with spirocyclization Potent aldose reductase inhibitor (IC₅₀ = 33 nM)
Tetrahydropyrrolo[1,2-a]quinoxalines Pyrroloquinoxaline scaffold; 2,6-dimethoxyphenyl substituents Condensation of diamines with carbonyl compounds Vascular smooth muscle relaxants (low hypotensive activity)
Imidazo[1,2-a]pyrazines Imidazole fused to pyrazine; substituents at positions 2 and 8 Cyclocondensation; nucleophilic addition Anticancer agents (kinase inhibition via hinge-region binding)
Benzoimidazo-pyrrolopyrazine hybrids Benzoimidazole fused to pyrrolopyrazine; chloro and phenyl substituents Double cyclization of o-phenylenediamine derivatives Fluorescent probes or antitumor candidates

Physicochemical Properties

  • Lipophilicity : Chlorine and aromatic substituents (e.g., in Ranirestat) increase logP, enhancing membrane permeability but reducing solubility.
  • Chirality : Enantioselective synthesis of 6-chloro derivatives ensures precise stereochemistry, critical for binding to chiral enzyme pockets .
  • Metabolic Stability: Spiro and fused-ring systems (e.g., in tetrahydropyrroloquinoxalines) resist oxidative metabolism compared to simpler pyrrolopyrazines .

生物活性

6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties and interactions with biological targets.

Structural Characteristics

The compound is characterized by:

  • Tetrahydropyrrolo structure : This contributes to its cyclic nature and potential interactions with biological macromolecules.
  • Chloro substituent : The presence of chlorine can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its biological activity.

Pharmacological Effects

Preliminary studies indicate that compounds with similar frameworks to 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may exhibit various pharmacological effects. These include:

  • Antimicrobial Activity : Compounds with similar pyrazine structures have shown effectiveness against various microbial strains.
  • Neuroprotective Effects : Some derivatives demonstrate protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Inhibition of Cholinesterases : Certain analogs have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy .

Inhibitory Activity Against Cholinesterases

A study focused on pyrido[2,3-b]pyrazines demonstrated significant inhibitory activity against both AChE and BChE. Notably:

  • Compound 6n exhibited IC50 values of 0.466 ± 0.121 µM for AChE and 1.89 ± 0.05 µM for BChE.
  • Molecular docking studies suggested favorable binding modes for these compounds with cholinesterases, indicating their potential as therapeutic agents in Alzheimer's disease .

Anticancer Activity

Research has shown that related compounds can induce apoptosis in cancer cell lines. For instance:

  • A sulphonamide derivative demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231).
  • Mechanistic studies indicated that these compounds promote apoptosis through caspase activation and modulation of key proteins involved in cell survival pathways .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-ChloropyridineChlorinated pyridineAntimicrobial
TetrahydropyridineSaturated nitrogen-containing ringNeuroprotective
PyrazinamidePyrazine derivativeAntitubercular
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineTetrahydropyrrolo and chloro substituentAntimicrobial, Neuroprotective

Q & A

Q. What are the established synthetic routes for 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

The synthesis typically involves cyclization and halogenation steps. For example:

  • Stepwise Cyclization : Reacting 6-chloro-3-chloromethylpyridine with hydrazine derivatives to form intermediates like 6-chloropyridin-3-yl acetic acid hydrazide, followed by triazole ring closure .
  • Oxalyl Chloride-Mediated Reactions : (Z)-1-Aryl-3-(2-aryl-2-oxoethylidene)piperazin-2-ones react with oxalyl chloride under cooling to form chlorinated pyrrolopyrazine derivatives. Subsequent heating eliminates HCl to stabilize the product .
  • Regioselective Alkylation : Alkyl/aryl halides can be introduced to triazole intermediates using aqueous sodium hydroxide, ensuring regioselectivity in derivatization .

Q. How is 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine characterized?

Key characterization methods include:

  • Mass Spectrometry (MS) : Electron ionization MS and gas chromatography (GC) data, as standardized by NIST, help confirm molecular weight and fragmentation patterns (e.g., C₈H₇ClN₂O₂ derivatives) .
  • Chromatographic Purity Checks : TLC (ethyl acetate/petroleum ether systems) monitors reaction progress, while preparative chromatography isolates pure crystals for X-ray diffraction .
  • NMR and IR Spectroscopy : Structural confirmation via proton environments (e.g., distinguishing aromatic vs. aliphatic protons) and carbonyl stretching frequencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Cooling during oxalyl chloride reactions minimizes side products, while heating (50–80°C) drives HCl elimination for final stabilization .
  • Catalytic Systems : Use of pyridine as a base in chloroform enhances acylation efficiency, as seen in triazole derivatization (yield improvement from 65% to >85%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, critical for regioselective alkylation .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 8a-chlorotetrahydropyrrolo[1,2-h]pyrazine-1,6,7-triones) to identify shifts caused by substituent effects .
  • High-Resolution MS : Differentiate isomers by exact mass measurements (e.g., distinguishing C₈H₇ClN₂O₂ from C₉H₁₁N₃O₄ derivatives) .
  • X-Ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, as demonstrated for ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate derivatives .

Q. What strategies evaluate the biological activity of 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., PI3K/PDK-1) using pyrrolo-pyrazine scaffolds as reference inhibitors .
  • Antimicrobial Profiling : Test triazole derivatives (e.g., 4-phenyl-1,2,4-triazole-3-thiols) against Gram-positive/negative bacteria via MIC assays, noting enhanced activity with sulfanyl groups .
  • SAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using QSAR models and molecular docking .

Q. How is regioselectivity achieved in derivatizing the pyrrolopyrazine core?

  • Steric and Electronic Guidance : Bulky substituents (e.g., 3,5-dimethylpyrazolyl) favor reactions at less hindered positions, as shown in 1,2,4,5-tetrazine functionalization .
  • Protecting Group Strategies : Temporary protection of reactive amines (e.g., Boc groups) directs alkylation to specific nitrogen atoms .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in cycloadditions by reducing side reactions, as applied to triazolo[1,5-a]pyrazine systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。